Synthetic Yield Advantage vs. 2-Carboxamide Analog
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone can be synthesized in a single step from 3-cyano-4,6-dimethyl-2-mercaptopyridine and chloroacetone with a reported yield of approximately 92% [1]. This compares favorably to the synthesis of the structurally analogous 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0), which requires α-bromoacetamide and proceeds under different conditions with yields that are not consistently reported in the high 90% range across standardized protocols .
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | ~92% |
| Comparator Or Baseline | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: yield not consistently high across protocols |
| Quantified Difference | ~92% vs. variable lower yields |
| Conditions | One-step cyclization from 3-cyano-4,6-dimethyl-2-mercaptopyridine with chloroacetone |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram and improved supply reliability for procurement decisions involving multi-gram to kilogram quantities.
- [1] Chem960. Synthesis routes for 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone. View Source
